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Compound of Interest

Compound Name: Allitinib tosylate

Cat. No.: B1662123

An In-depth Technical Guide

Allitinib tosylate, also known as AST-1306 and by its approved drug name Furmonertinib, is a
third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor
(TKI). This document provides a comprehensive overview of its preclinical development,
focusing on its mechanism of action, in vitro and in vivo efficacy, and the experimental
methodologies employed in its evaluation.

Mechanism of Action

Allitinib tosylate is an anilino-quinazoline compound that functions as a potent and selective
irreversible inhibitor of the ErbB family of receptor tyrosine kinases.[1][2] It primarily targets
EGFR (ErbB1) and HER2 (ErbB2), with some activity against HER4 (ErbB4).[3] Its irreversible
binding is a key characteristic, offering a potential advantage in overcoming resistance
mechanisms seen with earlier generation TKIs.[4][5][6]

The molecule covalently binds to specific cysteine residues within the ATP-binding sites of
these receptors—Cys797 in EGFR and Cys805 in ErbB2.[4][7] This irreversible binding blocks
the downstream signaling pathways that are crucial for tumor cell proliferation and survival,
including the MAPK (Erk1/2) and PI3K/Akt pathways.[3][5][6] Preclinical studies have
demonstrated that Allitinib effectively inhibits the phosphorylation of EGFR and ErbB2, leading
to the suppression of these downstream signals.[5][8]

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b1662123?utm_src=pdf-interest
https://www.benchchem.com/product/b1662123?utm_src=pdf-body
https://www.benchchem.com/product/b1662123?utm_src=pdf-body
https://www.medchemexpress.com/ast-1306-tsoh.html
https://www.medchemexpress.com/ast-1306.html
https://www.caymanchem.com/product/29708/ast-1306-tosylate
https://pubmed.ncbi.nlm.nih.gov/21789172/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3138742/
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0021487
https://pubmed.ncbi.nlm.nih.gov/21789172/
https://www.medkoo.com/products/6026
https://www.caymanchem.com/product/29708/ast-1306-tosylate
https://pmc.ncbi.nlm.nih.gov/articles/PMC3138742/
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0021487
https://pmc.ncbi.nlm.nih.gov/articles/PMC3138742/
https://www.selleckchem.com/products/allitinib-tosylate.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662123?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

A significant feature of Allitinib is its potent activity against EGFR mutations that confer
resistance to first- and second-generation TKIs, most notably the T790M "gatekeeper"
mutation.[2][5][6] Preclinical data also indicates its efficacy against other EGFR mutations,
including G719S, S768l, and L861Q.[9][10] Furthermore, its active metabolite, AST5902,
exhibits similar anticancer activity to the parent compound.[9][10]
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Caption: Allitinib's irreversible inhibition of EGFR/ErbB2 blocks downstream signaling.

In Vitro Studies

The in vitro activity of Allitinib tosylate has been extensively characterized through enzymatic
and cell-based assays.

Kinase Inhibition

Enzymatic assays have been crucial in determining the potency and selectivity of Allitinib. It
demonstrates high potency against wild-type EGFR and ErbB2, as well as clinically relevant
EGFR mutants.
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Target Kinase IC50 (nM) Reference(s)
EGFR (wild-type) 0.5 [1][8][11]
ErbB2 (HER2) 3 [1]8][11]
ErbB4 (HER4) 0.8 [1][2]

EGFR (T790M/L858R) 12 [21[3][6]

Ba/F3 cellular G719S 12.4 [9][10]

Ba/F3 cellular S768lI 21.6 [9][10]

Ba/F3 cellular L861Q 3.8 [9][10]

Notably, Allitinib is highly selective for the ErbB family, with IC50 values greater than 10 uM for

a panel of over 20 other kinases, indicating a more than 3000-fold selectivity.[1][3][8]

Cell Proliferation Inhibition

Allitinib has been shown to inhibit the proliferation of a wide range of human cancer cell lines,

with particular potency in those overexpressing ErbB2.

Cell Line Cancer Type IC50 (pM) Reference(s)
Calu-3 Lung Adenocarcinoma  0.23 [3][6]

BT474 Breast Cancer 0.97 [6]

SK-OV-3 Ovarian Cancer [3]

A549 Lung Cancer [3]
MDA-MB-468 Breast Cancer [3]

NCI H23 Lung Cancer [3]

MCF-7 Breast Cancer [3]
HIH3T3-EGFR

T790M/L858R Engineered Hiz]
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Note: Specific IC50 values for all cell lines were not consistently available across all sources.

Studies have shown that cancer cell lines with high levels of ErbB2, such as Calu-3 and

BT474, are more sensitive to Allitinib's antiproliferative effects.[6] Knockdown of ErbB2, but not

EGFR, was found to decrease the sensitivity of SK-OV-3 cells to the compound, further
highlighting its potent anti-ErbB2 activity.[4][6]

In Vivo Studies

The antitumor activity of Allitinib tosylate has been validated in several preclinical animal

models, primarily using human tumor xenografts in nude mice.

Xenograft Models

Allitinib, administered orally, has demonstrated significant tumor growth suppression in various

xenograft models.

Xenograft

Dosing

Cancer Type . Outcome Reference(s)
Model Regimen (p.o.)
Dramatic
] 25-100 mg/kg, ]
SK-OV-3 Ovarian Cancer ) ) suppression of [1]
twice daily
tumor growth
Dramatic
Lung 25-100 mg/kg, )
Calu-3 ) ) ) suppression of [1]
Adenocarcinoma  twice daily
tumor growth
] 25, 50, and 100 Reduced tumor
HO-8910 Ovarian Cancer [3]
mg/kg/day growth
25, 50, and 100 Reduced tumor
A549 Lung Cancer [3]
mg/kg/day growth
) Potent
Transgenic .
FVB-2/N(neu) - suppression of [41[7]

Breast Cancer

tumor growth
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The in vivo efficacy is consistent with the in vitro findings, showing more potent tumor
suppression in ErbB2-overexpressing models.[4][7] A single dose of Allitinib in the SK-OV-3
xenograft model resulted in a rapid (within 2 hours) and sustained (=24 hours) inhibition of both
EGFR and ErbB2 phosphorylation, consistent with its irreversible mechanism of action.[4]
Preclinical studies also indicate that Allitinib is highly permeable through the blood-brain barrier,
suggesting potential efficacy for central nervous system (CNS) metastases.[12][13]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of preclinical findings.
Below are summaries of key experimental protocols used in the evaluation of Allitinib
tosylate.

Tyrosine Kinase Assay (ELISA-based)

This assay quantifies the inhibitory effect of Allitinib on the enzymatic activity of tyrosine
kinases.
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Caption: Workflow for an ELISA-based tyrosine kinase inhibition assay.
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Plate Preparation: 96-well ELISA plates are pre-coated with 20 pg/mL Poly (Glu,Tyr)4:1,
which serves as the substrate for the kinase.[11]

Reaction Mixture: A reaction buffer (e.g., 50 mM HEPES pH 7.4, 20 mM MgCI2, 0.1 mM
MnCI2, 0.2 mM Na3VvO4, 1 mM DTT) containing 5 uM ATP is added to each well.[11]

Inhibitor Addition: Allitinib tosylate, diluted in 1% DMSO, is added to the wells at various
concentrations. A 1% DMSO solution is used as a negative control.[11]

Reaction Initiation: The kinase reaction is started by adding the purified target tyrosine
kinase protein.[11]

Incubation and Detection: After incubation at 37°C, the plate is washed. An anti-
phosphotyrosine antibody is added to detect the phosphorylated substrate. A secondary
HRP-conjugated antibody and a colorimetric substrate are then used for quantification via
spectrophotometry.[11]

Cell Proliferation Assay (SRB Assay)

The Sulforhodamine B (SRB) assay is used to measure drug-induced cytotoxicity and cell

growth inhibition.

Cell Seeding: Cancer cells are seeded into 96-well plates and allowed to attach for 24 hours.

[8]

Drug Treatment: Cells are then treated with increasing concentrations of Allitinib tosylate
and incubated for a further 72 hours.[8]

Cell Fixation: After incubation, cells are fixed with trichloroacetic acid (TCA).

Staining: The fixed cells are stained with 0.4% Sulforhodamine B (SRB) solution.[8]

Measurement: The protein-bound dye is dissolved in a Tris base solution, and the
absorbance is measured at 515 nm using a multiwell spectrophotometer. The inhibition rate
is calculated relative to control cells.[8]

In Vivo Xenograft Study
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This protocol outlines the general procedure for assessing the antitumor efficacy of Allitinib in
an animal model.

e Model System: Athymic nude mice are typically used.

e Tumor Implantation: Human cancer cells (e.g., SK-OV-3, Calu-3) are subcutaneously
injected into the flanks of the mice.

o Treatment Initiation: When tumors reach a predetermined size, mice are randomized into
control and treatment groups.

o Drug Administration: Allitinib tosylate is administered orally (p.o.), typically twice daily, at
doses ranging from 25 to 100 mg/kg for a specified period (e.g., 28 days).[1] The control
group receives the vehicle.

» Efficacy Evaluation: Tumor volume and body weight are measured regularly. At the end of
the study, tumors are excised and weighed. Tumor growth inhibition (TGI) is calculated to
determine efficacy.

Conclusion

The comprehensive preclinical data for Allitinib tosylate (Furmonertinib) establish it as a
potent, selective, and irreversible inhibitor of EGFR and ErbB2. Its strong activity against wild-
type and mutant forms of EGFR, particularly the T790M resistance mutation, provides a strong
rationale for its clinical development. The in vitro and in vivo studies consistently demonstrate
its ability to inhibit key oncogenic signaling pathways and suppress tumor growth, especially in
ErbB2-overexpressing and EGFR-mutant cancer models. The detailed experimental protocols
provide a solid foundation for further research and development in the field of targeted cancer
therapy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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